molecular formula C4H7ClO2 B1584251 3-Chlorobutyric acid CAS No. 1951-12-8

3-Chlorobutyric acid

Cat. No. B1584251
CAS RN: 1951-12-8
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobutyric acid, also known as Butanoic acid, 3-chloro-, β-Chlorobutyric acid, 3-Chlorobutanoic acid, and beta-Chlorobutyric acid , is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.550 Da .


Molecular Structure Analysis

The molecular structure of 3-Chlorobutyric acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Chlorobutyric acid has a density of 1.2±0.1 g/cm3, a boiling point of 191.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±6.0 kJ/mol and a flash point of 69.5±19.8 °C . The index of refraction is 1.447, and the molar refractivity is 27.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Environmental and Industrial Applications

  • Dehalogenation of Chlorinated Aliphatic Acids : Research has shown that enzymes derived from certain soil microorganisms, such as Rhodococcus sp., can act upon chlorinated aliphatic acids like 3-chlorobutyric acid. This enzyme system is capable of removing chlorine from various alkanoic acids, potentially offering a method for degrading environmental pollutants derived from industrial chemicals and herbicides (Jing & Huyop, 2007).

Chemical Analysis and Identification

  • Analysis of Hypochlorous Acid Damage : In the study of hypochlorous acid (HOCl) damage, 3-chlorobutyric acid and related compounds have been used to quantitatively assess protein damage. This research provides insights into how HOCl, produced at sites of inflammation, might damage proteins and DNA (Kang & Neidigh, 2008).

Materials Science

  • Formation of Biodegradable Polymers : Studies indicate that metal salts of 3-chlorobutyric acid can be used to form poly(3-hydroxybutyrate), a biodegradable polyester. This process involves the elimination of metal halides and has implications for creating environmentally friendly materials (Annen & Epple, 2008).

Biochemical Research

  • Understanding Biological Dehalogenation : Research on bacteria such as Bacillus sp. has shown that they can degrade high concentrations of chlorinated compounds like 3-chlorobutyrate. This has led to a deeper understanding of the biochemical pathways and enzymes involved in the biodegradation of β-chlorinated aliphatic acids (Lin, Yang, Xu, & Wu, 2011).

Medical and Biological Research

  • Investigating Neutrophil Activation : 3-Chlorobutyric acid and related compounds are used in studies to explore the production of hypochlorous acid by neutrophils, which is significant in understanding inflammatory diseases and the innate immune response (Kettle et al., 2014).

Safety And Hazards

3-Chlorobutyric acid is a questionable carcinogen with experimental tumorigenic data . It causes burns (Risk Statement 34) and emits toxic fumes of Cl− when heated to decomposition . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice (Safety Statement 26) .

properties

IUPAC Name

3-chlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMVPPCXNTVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883783
Record name Butanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobutyric acid

CAS RN

1951-12-8
Record name 3-Chlorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLOROBUTYRIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobutyric acid
Reactant of Route 2
Reactant of Route 2
3-Chlorobutyric acid
Reactant of Route 3
3-Chlorobutyric acid
Reactant of Route 4
3-Chlorobutyric acid
Reactant of Route 5
3-Chlorobutyric acid
Reactant of Route 6
Reactant of Route 6
3-Chlorobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.